4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine is a fluorinated organic compound with the molecular formula C8H4F8N2. This compound is characterized by the presence of both pentafluoroethyl and trifluoromethyl groups attached to a pyridine ring, making it a unique and valuable molecule in various scientific fields .
Vorbereitungsmethoden
The synthesis of 4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine typically involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with corresponding aromatic amines via a palladium-catalyzed amination reaction. This process uses a Pd(dba)2/BINAP catalytic system, resulting in good to high yields . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing effects of the fluorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like NaOH, and solvents such as dimethyl sulfoxide (DMSO). .
Wissenschaftliche Forschungsanwendungen
4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals, where fluorinated compounds often exhibit improved efficacy and stability
Wirkmechanismus
The mechanism of action of 4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine involves its interaction with specific molecular targets, influenced by the electron-withdrawing effects of the fluorine atoms. These effects can alter the compound’s reactivity and binding affinity to various biological targets, potentially affecting pathways involved in metabolic processes .
Vergleich Mit ähnlichen Verbindungen
4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine can be compared with other fluorinated pyridine derivatives, such as:
2-Amino-4-trifluoromethylpyridine: Similar in structure but lacks the pentafluoroethyl group, making it less electron-withdrawing.
5-(Trifluoromethyl)pyridin-2-ylamine: Contains only the trifluoromethyl group, resulting in different chemical properties and reactivity.
Eigenschaften
Molekularformel |
C8H4F8N2 |
---|---|
Molekulargewicht |
280.12 g/mol |
IUPAC-Name |
4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C8H4F8N2/c9-6(10,8(14,15)16)3-1-5(17)18-2-4(3)7(11,12)13/h1-2H,(H2,17,18) |
InChI-Schlüssel |
FNKIKRRWTCPDRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1N)C(F)(F)F)C(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.